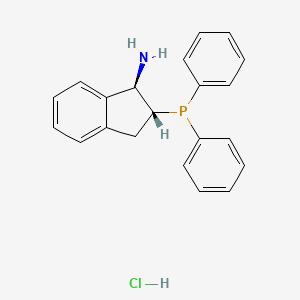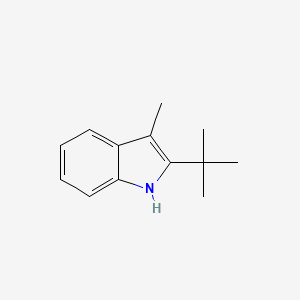
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective transformations, making it valuable in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride typically involves the following steps:
Formation of the Indene Backbone: The indene backbone is synthesized through a series of reactions starting from commercially available starting materials.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction, often using diphenylphosphine and a suitable base.
Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The diphenylphosphino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphines depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets include various metal catalysts, and the pathways involved are primarily related to the formation of chiral intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: A similar chiral ligand with the opposite enantiomeric configuration.
®-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: Another enantiomer of the compound.
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride: A diastereomer with different stereochemistry.
Uniqueness
The uniqueness of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride lies in its specific chiral configuration, which imparts distinct enantioselective properties in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.
Propiedades
Fórmula molecular |
C21H21ClNP |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
(1R,2R)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C21H20NP.ClH/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;/h1-14,20-21H,15,22H2;1H/t20-,21-;/m1./s1 |
Clave InChI |
DCIIHGCBDKDRBP-MUCZFFFMSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canónico |
C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R)-3-methyl-4-(6-((2R)-2-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B13651636.png)





![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)



![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
